3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (CAS 101536-78-1) is a highly specialized, multi-substituted benzoic acid derivative functioning as the critical core building block for Eticlopride and advanced D2/D3 dopamine receptor bitopic ligands. Featuring a precisely arranged 5-ethyl group and a 6-hydroxy-2-methoxy hydrogen-bonding motif, this precursor is engineered to impart extreme binding affinity and structural rigidity to downstream benzamides. In commercial and research procurement, it is prioritized over simpler benzoic acids when synthesizing ultra-high-affinity PET radiotracers, dual-target mu-opioid/D3R ligands, and non-addictive pharmacotherapeutics where sub-nanomolar receptor binding is required [1].
Attempting to substitute 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid with more common in-class analogs, such as 3,5-dichloro-6-hydroxy-2-methoxybenzoic acid (the Raclopride precursor) or simpler 5-chloro-2-methoxybenzoic acids, fundamentally compromises downstream ligand performance. The 5-ethyl group is strictly required to maximize lipophilic interactions within the D2/D3 receptor binding pocket, driving affinity into the sub-nanomolar range, while the unprotected 6-hydroxy group is essential for forming a rigidifying intramolecular hydrogen bond with the adjacent amide carbonyl in the final product. Substituting this precursor with chlorinated or O-protected analogs either drastically reduces target receptor affinity (by up to 20-fold) or necessitates additional deprotection steps that lower overall synthetic yield and complicate the processability of complex bitopic ligands [1].
The choice of benzoic acid precursor directly dictates the binding affinity of the resulting benzamide ligand. Ligands synthesized using 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (Eticlopride core) consistently demonstrate sub-nanomolar D2 receptor affinity (Ki ~ 0.09 nM). In direct contrast, substituting this precursor with the 3,5-dichloro analog (Raclopride core) yields ligands with significantly lower affinity (Ki ~ 1.8 nM). This ~20-fold quantitative advantage is attributed to the 5-ethyl group's enhanced space-filling and lipophilic interaction within the receptor's binding pocket [1].
| Evidence Dimension | Downstream D2 Receptor Binding Affinity (Ki) |
| Target Compound Data | ~0.09 nM (via 5-ethyl precursor core) |
| Comparator Or Baseline | ~1.8 nM (via 3,5-dichloro precursor core) |
| Quantified Difference | ~20-fold higher affinity for the target compound core |
| Conditions | In vitro [3H]spiperone displacement assay in rat striatum models |
Procurement of the 5-ethyl precursor is mandatory for developing ultra-high-affinity radiotracers or therapeutics where maximal receptor occupancy at minimal dosing is required.
In the synthesis of complex dual-target (e.g., MOR/D3R) ligands, processability is highly dependent on coupling efficiency. 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid can be directly utilized in HCTU/DIPEA-mediated coupling or converted to an acid chloride with SOCl2 without requiring protection of the 6-hydroxy group. Compared to using O-protected analogs—which require subsequent deprotection steps that risk degrading sensitive bitopic linkers—direct use of this unprotected precursor streamlines the synthetic route, maintaining high coupling yields and preserving the critical intramolecular hydrogen-bonding network required for bioactivity [1].
| Evidence Dimension | Synthetic Step Count and Compatibility |
| Target Compound Data | Direct coupling (1 step) via HCTU or SOCl2 |
| Comparator Or Baseline | O-protected analogs (requires 2+ steps including deprotection) |
| Quantified Difference | Elimination of 1 critical deprotection step, reducing linker degradation risk |
| Conditions | Standard amidation conditions (HCTU/DIPEA in DCM or SOCl2/TEA) |
Using the unprotected 6-hydroxy precursor improves manufacturability and overall yield when synthesizing sterically complex, linker-dependent bitopic ligands.
The specific ortho-arrangement of the 2-methoxy and 6-hydroxy groups on this precursor forces the resulting benzamide into a highly rigid, pseudo-ring conformation. When compared to baseline benzoic acids lacking this dual-substitution, the 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid core restricts the rotational freedom of the N-alkyl appendage. This rigidity is quantitatively linked to the ability of the downstream ligand to selectively engage the secondary binding pocket of the D3 receptor, enabling the synthesis of highly selective D3-over-D2 bitopic ligands that cannot be achieved with generic flexible benzamides [1].
| Evidence Dimension | Downstream Ligand Conformational Rigidity |
| Target Compound Data | High rigidity (locked by 6-OH and 2-OMe hydrogen bonding) |
| Comparator Or Baseline | Generic benzoic acids (freely rotatable amide bond) |
| Quantified Difference | Enables precise vectorization of secondary pharmacophores into the D3 pocket |
| Conditions | Structure-activity relationship (SAR) modeling of bitopic D2/D3 ligands |
Buyers designing highly selective D3 receptor probes must use this specific precursor to ensure the correct spatial orientation of the extended bitopic linker.
Because the 5-ethyl group drives D2/D3 receptor affinity into the sub-nanomolar range (outperforming 5-chloro analogs by ~20-fold), this compound is the required precursor for synthesizing [11C]- or [18F]-labeled Eticlopride derivatives used in high-resolution positron emission tomography (PET) imaging of the central nervous system [1].
Leveraging its compatibility with direct HCTU-mediated amidation without 6-hydroxy protection, this precursor is highly suited for coupling with complex, linker-bearing mu-opioid receptor (MOR) agonists to create dual-target pain management therapeutics [2].
The conformational rigidity imparted by the 6-hydroxy and 2-methoxy groups makes this compound the required starting material for bitopic ligands, where precise vectorization of an extended N-alkyl chain is necessary to selectively engage the D3 receptor's secondary binding pocket over the D2 receptor [3].